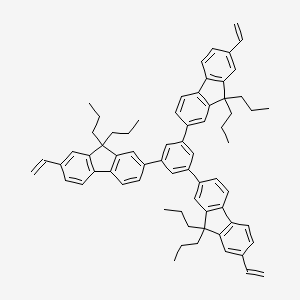
2,2',2''-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) is a complex organic compound known for its unique structural properties It consists of a benzene core substituted with three fluorene units, each of which is further substituted with ethenyl and dipropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through a series of aromatic substitution reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core via Friedel-Crafts alkylation.
Introduction of Ethenyl and Dipropyl Groups: The ethenyl and dipropyl groups are introduced through subsequent alkylation and vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
Fluorescent Properties: The fluorene units contribute to its fluorescence, which can be harnessed for imaging applications.
Chemical Reactivity: The presence of ethenyl and dipropyl groups influences its reactivity in various chemical reactions.
Comparación Con Compuestos Similares
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can be compared with similar compounds such as:
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar benzene core but different substituents, leading to different chemical properties and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromophenyl groups instead of fluorene units, resulting in different reactivity and uses.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Another compound with a benzene core but different heterocyclic substituents, used in different research areas.
Propiedades
Número CAS |
500224-49-7 |
|---|---|
Fórmula molecular |
C69H72 |
Peso molecular |
901.3 g/mol |
Nombre IUPAC |
2-[3,5-bis(7-ethenyl-9,9-dipropylfluoren-2-yl)phenyl]-7-ethenyl-9,9-dipropylfluorene |
InChI |
InChI=1S/C69H72/c1-10-31-67(32-11-2)61-37-46(16-7)19-25-55(61)58-28-22-49(43-64(58)67)52-40-53(50-23-29-59-56-26-20-47(17-8)38-62(56)68(33-12-3,34-13-4)65(59)44-50)42-54(41-52)51-24-30-60-57-27-21-48(18-9)39-63(57)69(35-14-5,36-15-6)66(60)45-51/h16-30,37-45H,7-15,31-36H2,1-6H3 |
Clave InChI |
BWESUGXKJCQGAX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=C(C6(CCC)CCC)C=C(C=C7)C=C)C8=CC9=C(C=C8)C1=C(C9(CCC)CCC)C=C(C=C1)C=C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















